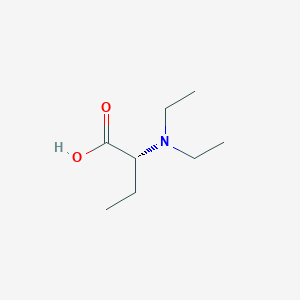

(R)-2-(Diethylamino)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

(2R)-2-(diethylamino)butanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-4-7(8(10)11)9(5-2)6-3/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m1/s1 |

InChI Key |

WXZZJKVGEJBSJP-SSDOTTSWSA-N |

Isomeric SMILES |

CC[C@H](C(=O)O)N(CC)CC |

Canonical SMILES |

CCC(C(=O)O)N(CC)CC |

Origin of Product |

United States |

Chiral Amino Acids in Contemporary Chemistry: a Focus on R 2 Diethylamino Butanoic Acid

Importance of Enantiomerically Pure α-Amino Acids in Advanced Chemical Synthesis

Enantiomerically pure α-amino acids are fundamental building blocks in modern organic chemistry, prized for their versatility and critical role in the synthesis of complex, high-value molecules. acs.org Their importance stems primarily from the inherent chirality they possess, which is a crucial feature in the biological activity of many pharmaceuticals and agrochemicals. nih.gov The specific three-dimensional arrangement of atoms in a single enantiomer often dictates its interaction with biological targets like enzymes and receptors, whereas the other enantiomer may be inactive or even detrimental. nih.gov

In advanced chemical synthesis, these chiral molecules serve several key functions:

Chiral Building Blocks: They are incorporated into the carbon skeleton of target molecules, transferring their stereochemical information to the final product. This is a cornerstone of "chiral pool synthesis," where readily available, enantiopure natural products are used as starting materials. This approach is widely used in the pharmaceutical industry for the cost-effective preparation of drugs. nih.gov For example, the industrial synthesis of L-DOPA, a drug for Parkinson's disease, historically relied on methods for generating enantiopure compounds. libretexts.org

Chiral Auxiliaries: An enantiopure amino acid can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

Chiral Ligands and Catalysts: Amino acids and their derivatives are frequently used to create ligands for metal-based catalysts or as organocatalysts themselves. acs.orgresearchgate.net These catalysts are capable of inducing high levels of stereoselectivity in a wide range of chemical transformations, enabling the synthesis of enantiomerically enriched products from achiral starting materials. nih.gov

The demand for non-proteinogenic α-amino acids—those not found in proteins—has grown significantly as they are common components of pharmaceuticals and medicinal chemistry targets. acs.org Accessing these unnatural amino acids (UAAs) in enantiomerically pure form is a major challenge and a vibrant area of research, with methodologies like asymmetric synthesis and enzymatic resolution being continuously developed to meet this need. acs.orgnih.gov

Stereochemical Considerations for α-Substituted Butanoic Acid Derivatives

The synthesis of α-substituted butanoic acid derivatives, such as (R)-2-(Diethylamino)butanoic acid, requires precise control over the stereochemistry at the α-carbon. The creation of a specific enantiomer or diastereomer is a central challenge in organic synthesis, as the biological properties of the final molecule are highly dependent on its 3D structure. ontosight.ai

Several strategies are employed to control stereochemistry in these syntheses:

Asymmetric Synthesis: This is the most direct approach, involving the use of chiral catalysts or reagents to favor the formation of one enantiomer over the other. ontosight.ai For instance, Brønsted acids can catalyze the reaction of aldehydes with certain organoboronates to produce alcohols with high Z-selectivity and enantiopurity. acs.org Similarly, catalytic asymmetric Mannich reactions using proline as a catalyst can produce enantiomerically pure α- and β-amino acids. researchgate.net

Chiral Pool Synthesis: This method starts with a readily available enantiopure precursor. For example, the synthesis of a specific (R)-2-substituted butanoic acid derivative was achieved using S-Naproxen as the starting material, preserving and modifying the existing stereocenter through a series of chemical transformations. nih.gov

Resolution of Racemates: A racemic mixture (a 1:1 mixture of both enantiomers) can be synthesized first and then the enantiomers separated. This can be achieved through classical resolution, which involves reacting the racemate with an enantiomerically pure resolving agent to form diastereomers that can be separated by physical means like crystallization. libretexts.org Enzymatic resolution is another powerful technique, where an enzyme selectively acts on one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer or the transformed product. nih.gov

The characterization of the stereochemistry of the final products is equally crucial. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and particularly X-ray crystallography are essential for confirming the absolute configuration of the chiral centers. ontosight.ai

Overview of Research Trajectories for Chiral Dialkylamino Acids

Chiral dialkylamino acids and their derivatives represent a specialized class of compounds that are explored for their unique properties and potential applications, primarily in catalysis and as building blocks for bioactive molecules.

A significant area of research involves the incorporation of chiral dialkylamino moieties into larger molecular frameworks to create effective catalysts for asymmetric synthesis. For example, chiral dialkylaminopyridine derivatives have been developed as highly effective organocatalysts for a variety of chemical reactions. nih.govacs.org These catalysts leverage the chirality of the amine structure to control the stereochemical outcome of reactions such as acylations, cyclizations, and kinetic resolutions. nih.govacs.org

Research also focuses on the synthesis of novel chiral dialkylamino acids as non-proteinogenic building blocks for peptides and other pharmaceuticals. The dialkylamino group can influence the conformational properties of peptides and serve as a handle for further chemical modification. The synthesis of these compounds often involves multi-step reaction sequences where controlling the stereochemistry is paramount. ontosight.ai

Furthermore, chiral dialkylamino compounds are used in the development of chiral derivatizing agents (CDAs). nih.gov These reagents are used to analyze and separate enantiomers of other chiral molecules, such as amino acids or hydroxy acids, often in the context of metabolomics for biomedical research. nih.govmdpi.com For instance, a CDA containing a dialkylamino group was developed for the simultaneous enantioseparation of proteinogenic amino acids, where the dialkylamino group enhanced detection sensitivity. nih.gov

While specific research on This compound is not extensively documented in public literature, its structure places it firmly within these research trajectories. It can be considered a potential chiral building block or a precursor for developing novel chiral ligands or catalysts. Its properties are defined by the interplay between the carboxylic acid function, the ethyl group at the α-position, and the tertiary diethylamino group, which together create a unique stereochemical and electronic environment.

Table of Chemical Properties for this compound guidechem.com

| Property | Value |

| CAS Number | 1007880-53-6 |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.229 g/mol |

| Canonical SMILES | CCC(C(=O)O)N(CC)CC |

| Isomeric SMILES | CCC@HN(CC)CC |

| InChI Key | WXZZJKVGEJBSJP-SSDOTTSWSA-N |

| Topological Polar Surface Area | 40.5 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

Advanced Synthetic Methodologies for R 2 Diethylamino Butanoic Acid and Its Chiral Analogues

Enantioselective Synthesis Strategies

The construction of the chiral center at the α-carbon is the critical challenge in synthesizing enantiomerically pure α-amino acids. Modern organic synthesis offers several powerful strategies to achieve this, including asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalytic Routes for Carbon-Carbon and Carbon-Nitrogen Bond Formations

Asymmetric catalysis provides an elegant and atom-economical approach to chiral α-amino acids by directly creating the stereocenter using a substoichiometric amount of a chiral catalyst. These routes often involve the formation of key carbon-carbon or carbon-nitrogen bonds under stereochemical control.

Recent advancements have focused on the development of novel catalysts for the asymmetric functionalization of prochiral substrates. For instance, photoredox-mediated C–O bond activation of aliphatic alcohols can generate radical precursors for the synthesis of unnatural α-amino acids. rsc.orgrsc.org A system using a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor allows for the creation of functionalized α-amino acids in a redox-neutral process where carbon dioxide is the only byproduct. rsc.orgrsc.org

Another powerful strategy is the asymmetric hydrogenation of α-enamino esters or other suitable precursors. For the synthesis of (R)-2-(Diethylamino)butanoic acid, a potential route could begin with the asymmetric hydrogenation of an N,N-diethyl-α-enamino ester. Alternatively, a more common approach involves the asymmetric reduction of an α-keto ester, such as ethyl 2-oxobutanoate, to the corresponding (R)-α-hydroxy ester using a chiral transition metal catalyst (e.g., Ru-BINAP). The resulting hydroxyl group can then be converted into the diethylamino group through a two-step process involving mesylation or tosylation, followed by nucleophilic substitution with diethylamine.

Catalytic asymmetric C-N bond formation can also be achieved through the insertion of carbenoids into N-H bonds. nih.gov This has been demonstrated in biocatalytic strategies and can be adapted for chemical synthesis, providing a direct route to the α-amino acid scaffold. nih.gov

| Catalytic Approach | Substrate Example | Catalyst Type | Key Transformation | Relevance to Target Synthesis |

| Asymmetric Hydrogenation | Aryl α-dibenzylamino β-ketoesters | Ir/f-phamidol | Dynamic kinetic resolution via hydrogenation | Provides chiral β-hydroxy α-amino derivatives as precursors. rsc.org |

| Photoredox-Mediated C-O Activation | Aliphatic Alcohol Oxalate Esters | Photoredox Catalyst + Chiral Acceptor | Asymmetric radical addition to N-sulfinyl imine | Access to a wide range of functionalized unnatural α-amino acids. rsc.orgrsc.org |

| Asymmetric Allylation | α-Trifluoromethyl aldimine esters | In-BOX / Pd-Trost Ligand | Enantioselective C-C bond formation | A strategy for introducing alkyl groups at the α-position with stereocontrol. nih.gov |

Chiral Auxiliary-Mediated Approaches to Enantiomerically Enriched α-Amino Acids

The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry. In this approach, a prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

A well-established strategy involves the alkylation of glycine (B1666218) enolate equivalents attached to a chiral auxiliary. For the synthesis of this compound, one could start with a chiral auxiliary such as a piperazine-2,5-dione derived from a natural amino acid like valine or isoleucine. rsc.orgrsc.org The glycine moiety within this cyclic system can be deprotonated to form a chiral enolate, which is then alkylated with ethyl iodide. The auxiliary imposes facial selectivity, directing the ethyl group to one face of the enolate and establishing the (R) stereocenter. Subsequent N-diethylation and hydrolytic cleavage of the auxiliary would furnish the final product.

Another widely used auxiliary is the N-tert-butanesulfinyl group. thieme-connect.com An N-tert-butanesulfinyl imine derived from ethyl glyoxylate (B1226380) can be reacted with an ethyl Grignard reagent. The sulfinyl group directs the addition of the ethyl group, leading to the formation of an α-amino acid precursor with high diastereoselectivity. Subsequent reduction or functionalization of the ester, followed by N-diethylation and removal of the auxiliary under acidic conditions, completes the synthesis.

| Chiral Auxiliary Type | Key Intermediate | Key Reaction | Diastereoselectivity | Reference |

| Piperazine-2,5-dione | Chiral Glycine Enolate | Alkylation | High | rsc.orgrsc.org |

| N-tert-Butanesulfinyl imine | Chiral N-sulfinyl imine | Allylation/Alkylation | High | thieme-connect.com |

| Chiral Cyclic 1,2-diol | Chiral Acetal | Alkylation | Good to Excellent | nih.gov |

Dynamic Kinetic Resolution in Precursor Synthesis for Chiral α-Amino Alcohols

Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer of the starting material. This allows for the theoretical conversion of a racemate into a single enantiomer of the product in up to 100% yield, overcoming the 50% yield limitation of classical kinetic resolution.

This method is particularly effective for synthesizing chiral α-amino alcohols, which are direct precursors to α-amino acids. A plausible DKR-based synthesis of a precursor for this compound could start with a racemic α-halo ester, such as ethyl 2-bromobutanoate. acs.org In the presence of an amine (e.g., dibenzylamine) and a suitable racemization catalyst, one enantiomer of the α-halo ester reacts faster to form the N,N-dibenzylamino ester. acs.orgscilit.com The remaining unreacted α-halo ester is continuously racemized, feeding the reactive enantiomer into the substitution reaction.

Alternatively, a DKR approach using asymmetric transfer hydrogenation can be employed on α-amino-β-keto esters or β-amino-α-keto esters. rsc.orgnih.govnih.gov For example, the asymmetric hydrogenation of a racemic β-(diethylamino)-α-ketoester using a chiral ruthenium catalyst would produce the corresponding syn- or anti-β-(diethylamino)-α-hydroxyester with high diastereo- and enantioselectivity. nih.gov This intermediate could then be further processed to the target amino acid.

| DKR Method | Substrate | Catalyst/Reagent | Product Type | Typical Selectivity |

| Asymmetric Transfer Hydrogenation | β-Amino-α-keto esters | Ru(II)/Chiral Ligand | anti-β-Amino-α-hydroxy esters | High dr and ee |

| Asymmetric Hydrogenation | α-Dibenzylamino β-ketoesters | Ir/f-phamidol | syn-β-Hydroxy α-amino derivatives | >99/1 dr, >99% ee |

| Nucleophilic Substitution | Racemic α-halo esters | Chiral Amine / Racemization Catalyst | N-protected α-amino esters | 85 to >98% de |

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH) and exhibit remarkable chemo-, regio-, and stereoselectivity.

Enzymatic Resolution of Racemic α-Amino Acid Precursors Utilizing Lipases and Other Hydrolases

Enzymatic kinetic resolution is a widely used technique for preparing enantiomerically pure compounds. Hydrolases, particularly lipases, are frequently employed for the resolution of racemic esters of amino acids or their precursors. nih.gov These enzymes can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted.

For the synthesis of this compound, a racemic mixture of its ethyl ester could be subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB). acs.org If the lipase selectively hydrolyzes the (S)-ester to the (S)-acid, the unreacted (R)-ethyl 2-(diethylamino)butanoate can be recovered with high enantiomeric purity. The choice of enzyme is crucial, and protein engineering can be used to create variants with tailored selectivity for specific substrates. acs.org This strategy, known as stereodivergent engineering, can potentially provide access to all possible stereoisomers of a chiral ester. acs.org

This method has been successfully applied to resolve various 2-substituted carboxylic acids, including 2-phenylpropanoic acid and 2-phenylbutanoic acid, via transesterification of their vinyl esters. nih.gov A similar approach could be adapted for racemic 2-(diethylamino)butanoic acid.

| Enzyme Type | Substrate Type | Reaction | Outcome | Reference |

| Lipase (e.g., from Pseudomonas sp.) | Racemic amino acid esters | Enantioselective hydrolysis | Separation of L- and D-amino acids | nih.gov |

| Lipase (e.g., from Aspergillus niger) | Racemic vinyl esters of carboxylic acids | Irreversible transesterification | Resolution of racemic acids | nih.gov |

| Engineered Lipase (CALB variants) | Racemic acids and racemic alcohols | Transesterification | Access to all four stereoisomers of esters with two chiral centers | acs.org |

Enzyme-Mediated Amide Bond Formation and Functionalization Processes

While the target compound is a carboxylic acid, enzyme-mediated processes are highly relevant for synthesizing derivatives or for functionalizing precursors. ATP-grasp ligases, for example, are enzymes that catalyze the formation of amide bonds by activating a carboxylic acid with ATP. nih.govresearchgate.netrsc.org These enzymes have been shown to link amino acids or attach them to other molecules with high specificity. nih.govresearchgate.net In a chemoenzymatic route, such an enzyme could be used to couple a precursor to a specific moiety, followed by chemical modification.

Enzymes are also capable of N-alkylation. The "borrowing hydrogen" or "hydrogen autotransfer" methodology allows for the direct N-alkylation of unprotected amino acids with alcohols, a process that can be catalyzed by biocatalysts. nih.gov This offers a sustainable route for synthesizing N-alkylated amino acids by coupling natural amino acids with alcohols derived from renewable resources. nih.gov For the target molecule, a biocatalyst could potentially mediate the direct N-diethylation of (R)-2-aminobutanoic acid using ethanol (B145695) as the ethyl group source, representing a highly efficient and green synthetic pathway.

Furthermore, hydrolases like lipases can catalyze amide bond formation in ATP-independent pathways, often through an acyl-enzyme intermediate. nih.gov These enzymatic strategies are expanding the toolbox for creating diverse and functionalized amino acid derivatives under environmentally benign conditions. nih.gov

Application of Oxidoreductases and Fe(II)/α-Ketoglutarate-Dependent Oxygenases in Amino Acid Derivatization

The derivatization of amino acids through selective C–H bond functionalization represents a powerful tool in synthetic chemistry, and enzymes from the oxidoreductase class are at the forefront of this research. uchicago.edu Specifically, Fe(II)/α-ketoglutarate-dependent oxygenases (Fe(II)/αKG-DOs) have emerged as highly versatile biocatalysts. nih.govacs.org These enzymes utilize iron, molecular oxygen, and the co-substrate α-ketoglutarate to perform a wide array of oxidative transformations, including hydroxylation, halogenation, desaturation, and cyclization on various substrates, including amino acids. acs.orgnih.gov

The general mechanism of Fe(II)/αKG-DOs involves the binding of α-ketoglutarate to the Fe(II) center, which facilitates the coordination of O₂. acs.org This is followed by the oxidative decarboxylation of α-ketoglutarate to succinate, which generates a highly reactive Fe(IV)=O species. nih.govacs.org This potent intermediate is capable of abstracting a hydrogen atom from an unactivated C–H bond on the substrate, creating a substrate radical. nih.gov The subsequent "rebound" step, where a new functional group is transferred to the radical, determines the final product. uchicago.edu

Protein engineering and directed evolution have been successfully employed to modify the natural reactivity of these oxygenases, expanding their synthetic utility beyond their native hydroxylation function. uchicago.edu For instance, by modifying the enzyme's active site and controlling the reaction environment, researchers have repurposed hydroxylases to perform non-native reactions such as chlorination, azidation, and carbamate (B1207046) formation. uchicago.edu While the direct application of these enzymes to synthesize derivatives of this compound has not been extensively reported, their proven ability to functionalize various amino acid scaffolds suggests a strong potential for future applications. The C-H bonds on the ethyl groups of the diethylamino moiety and the butanoic acid backbone could be targets for such enzymatic modification.

The table below summarizes the diverse reactions catalyzed by Fe(II)/α-ketoglutarate-dependent oxygenases, highlighting their potential for amino acid derivatization.

| Reaction Type | Description | Enzyme Family Example | Potential Application on Amino Acid Scaffolds |

| Hydroxylation | Introduction of a hydroxyl (-OH) group at an unactivated C-H bond. nih.gov | Hydroxylases | Creation of hydroxy-amino acids. |

| Halogenation | Installation of a halogen atom (e.g., Cl, Br) at a specific position. acs.org | Halogenases | Synthesis of halogenated amino acid precursors. |

| Desaturation | Formation of a double bond in the substrate molecule. acs.org | Desaturases | Production of unsaturated amino acids. |

| Epimerization | Inversion of stereochemistry at a chiral center. acs.org | Epimerases | Conversion between amino acid stereoisomers. |

| Ring Formation | Catalysis of cyclization reactions to form new ring structures. nih.gov | Cyclases | Synthesis of cyclic amino acid derivatives like aziridines. nih.gov |

Synthesis of Functionalized Derivatives of this compound

Functionalization of the parent molecule can be achieved by targeting its two primary reactive sites: the carboxylic acid group and the tertiary diethylamino group.

Construction of Esters and Amides from the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for derivatization, most commonly through the formation of esters and amides. These reactions are fundamental in organic synthesis and peptide chemistry.

Esterification: The synthesis of esters from carboxylic acids is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. For a compound like this compound, the presence of the basic amino group would require its protection or the use of specific coupling agents to avoid side reactions.

Amidation: The formation of an amide bond is one of the most crucial reactions in chemistry. Direct amidation of carboxylic acids with amines is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Modern catalytic methods have been developed to overcome this. nih.gov Similarly, the aminolysis of esters provides an alternative route to amides. researchgate.net A variety of catalysts, including those based on indium, nickel, and organocatalysts, have been shown to be effective. researchgate.netmdpi.com For instance, indium triiodide has been reported as a mild and efficient catalyst for the conversion of esters to secondary amides. researchgate.net Another approach involves the catalyst-free reaction of esters with sodium amidoboranes at room temperature, which proceeds rapidly and with high chemoselectivity. nih.gov Research on the acylation of N,N-dimethylaminoalkanols has demonstrated the successful synthesis of aminoalkyl esters of butanoic acid, confirming the viability of these transformations on related structures. researchgate.net

The following table summarizes various catalytic systems used for the synthesis of amides from esters, which could be applied to derivatives of this compound.

| Catalyst System | Amine Substrate | Ester Substrate | Conditions | Key Features |

| Indium Triiodide (InI₃) | Primary amines | Various esters | Catalytic amount (5-10 mol%) | Compatible with sensitive functional groups. researchgate.net |

| Sodium Amidoboranes (NaNHRBH₃) | N/A (reagent) | Various esters | Room temperature, catalyst-free | Rapid, quantitative conversion, chemoselective. nih.gov |

| Ni(cod)₂ / IPr | Primary & secondary amines, anilines | Methyl esters | 10 mol% Ni(cod)₂, 20 mol% IPr, Toluene, 140 °C | Broad functional group tolerance. mdpi.com |

| Acetic Acid | Primary & secondary alkyl amines | Ethyl or butyl acetate | Organocatalytic | N-acetylation of amines. mdpi.com |

Modifications of the Diethylamino Group in Related Scaffolds

The tertiary diethylamino group offers another site for chemical modification, primarily through reactions targeting the nitrogen atom's lone pair of electrons.

One of the most common reactions for tertiary amines is quaternization . This involves the reaction of the amine with an alkyl halide to form a quaternary ammonium salt. This transformation changes the physicochemical properties of the molecule, converting the neutral, lipophilic amino group into a permanently charged, hydrophilic quaternary ammonium group. For example, the quaternization of dimethylamino groups on polymer backbones has been achieved using various alkyl iodides, such as methyl iodide, 1-iodohexane, and 1-iodododecane, to modulate the polymer's hydrophilicity and self-assembly properties. mdpi.com This strategy could be directly applied to the diethylamino group of the target compound to synthesize a range of quaternary ammonium salt derivatives.

Another potential modification is N-oxide formation . Tertiary amines can be oxidized to their corresponding N-oxides using oxidizing agents like hydrogen peroxide or peroxy acids. This conversion also increases the polarity and water solubility of the molecule.

The table below outlines potential modifications for the diethylamino group based on reactions performed on analogous structures.

| Modification Type | Reagent | Product | Key Outcome |

| Quaternization | Alkyl Halide (e.g., CH₃I, C₆H₁₃I) | Quaternary Ammonium Salt | Converts the amine to a permanently charged, hydrophilic group. mdpi.com |

| N-Oxide Formation | Hydrogen Peroxide (H₂O₂) or Peroxy Acid | N-Oxide | Increases polarity and hydrophilicity. |

| Condensation | 4-(diethylamino)-2-hydroxybenzaldehyde (in complex synthesis) | Boron Complex | Demonstrates reactivity of the diethylamino-substituted aromatic ring in condensation reactions. acs.org |

Comprehensive Spectroscopic Characterization and Structural Delineation of Chiral Dialkylaminobutanoic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Primary Structural Determination

The primary structure of (R)-2-(Diethylamino)butanoic acid can be effectively determined using ¹H and ¹³C NMR spectroscopy. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of its constituent functional groups and comparison with structurally similar compounds like butanoic acid. docbrown.inforesearchgate.netdocbrown.info

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the protons of the ethyl groups attached to the nitrogen, the methine proton at the chiral center (C2), the methylene (B1212753) protons of the butyl chain (C3), and the terminal methyl protons (C4). The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, often in the range of 10-12 ppm, due to its acidic nature and involvement in hydrogen bonding. libretexts.org The protons of the diethylamino group would likely appear as a quartet for the methylene protons and a triplet for the methyl protons, characteristic of an ethyl group.

The ¹³C NMR spectrum provides complementary information on the carbon framework. docbrown.info The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm. libretexts.orglibretexts.org The carbon atom at the chiral center (C2), being directly attached to the electronegative nitrogen atom, will also be deshielded. The remaining carbons of the butanoic acid chain and the ethyl groups of the diethylamino moiety will appear at characteristic upfield chemical shifts.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| Methine (-CH-) at C2 | 2.5 - 3.5 | Multiplet | Coupled to protons on C3 and the diethylamino group. |

| Methylene (-CH₂-) at C3 | 1.5 - 2.0 | Multiplet | Coupled to protons on C2 and C4. |

| Methyl (-CH₃) at C4 | 0.8 - 1.2 | Triplet | Coupled to protons on C3. |

| Methylene (-CH₂-) of Ethyl | 2.5 - 3.0 | Quartet | Coupled to the methyl protons of the ethyl group. |

| Methyl (-CH₃) of Ethyl | 1.0 - 1.5 | Triplet | Coupled to the methylene protons of the ethyl group. |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (-C=O) at C1 | 170 - 185 | The most downfield signal. libretexts.orglibretexts.org |

| Methine (-CH-) at C2 | 55 - 70 | Attached to the nitrogen atom. |

| Methylene (-CH₂-) at C3 | 20 - 35 | |

| Methyl (-CH₃) at C4 | 10 - 15 | |

| Methylene (-CH₂-) of Ethyl | 40 - 50 | |

| Methyl (-CH₃) of Ethyl | 10 - 20 |

Advanced Multidimensional NMR Techniques for Complex Structural Elucidation

For a more detailed and unambiguous assignment of the ¹H and ¹³C NMR spectra, advanced multidimensional NMR techniques are employed. These experiments provide through-bond and through-space correlations between nuclei, which are invaluable for elucidating complex structures and stereochemistry.

Correlation Spectroscopy (COSY): A 2D ¹H-¹H COSY experiment would reveal the coupling network between protons, confirming the connectivity of the butanoic acid chain and the ethyl groups.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shifts of directly attached ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon's attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for determining the spatial proximity of protons. For a chiral molecule like this compound, NOESY can provide insights into the preferred conformation of the molecule in solution.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the carboxylic acid and the amine functionalities.

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically broadened by hydrogen bonding. researchgate.netdocbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp absorption band in the region of 1700-1760 cm⁻¹. researchgate.netdocbrown.info The C-N stretching vibration of the diethylamino group is expected to appear in the range of 1000-1250 cm⁻¹. Additionally, the spectrum will feature C-H stretching vibrations from the alkyl chains just below 3000 cm⁻¹ and various bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. mdpi.com SERS could be employed to obtain high-quality spectra of this compound at very low concentrations, potentially providing more detailed structural information and insights into its interaction with surfaces.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (broad) | FT-IR researchgate.netdocbrown.info |

| Carboxylic Acid (-C=O) | C=O Stretch | 1700 - 1760 (strong) | FT-IR, Raman researchgate.netresearchgate.net |

| Alkyl Chains (-CH₂, -CH₃) | C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| Diethylamino (-N(CH₂CH₃)₂) | C-N Stretch | 1000 - 1250 | FT-IR |

| Carboxylic Acid (-COOH) | O-H Bend | 1350 - 1450 | FT-IR |

| Alkyl Chains (-CH₂, -CH₃) | C-H Bend | 1350 - 1470 | FT-IR |

Correlative Analysis of Experimental and Computed Vibrational Spectra

To achieve a more profound understanding and a more confident assignment of the experimental vibrational spectra, a correlative analysis with theoretically computed spectra is highly beneficial. mdpi.com Using quantum chemical methods, such as Density Functional Theory (DFT), the vibrational frequencies and intensities of this compound can be calculated. mdpi.comarxiv.org

By comparing the computed spectrum with the experimental FT-IR and Raman spectra, a detailed assignment of the observed vibrational bands to specific molecular motions can be made. This approach can help to resolve ambiguities in the spectral interpretation and provide a deeper insight into the vibrational properties of the molecule. mdpi.com Such a correlative analysis is a powerful strategy for the comprehensive structural characterization of complex organic molecules.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules and for providing a detailed picture of their three-dimensional structure in the solid state. For this compound, this technique would involve the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise spatial arrangement of each atom.

The determination of the absolute configuration, i.e., the distinction between the (R) and (S) enantiomers, is typically achieved through the analysis of anomalous dispersion effects. When the crystal contains atoms that exhibit significant anomalous scattering, the intensities of Friedel pairs of reflections (hkl and -h-k-l) are no longer equal. By carefully measuring these intensity differences, the absolute stereochemistry of the molecule can be established. The Flack parameter is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned enantiomer; a value close to zero for a given configuration confirms its correctness.

A crystallographic study of this compound would not only confirm the (R)-configuration at the chiral center (C2) but also provide detailed information on bond lengths, bond angles, and torsion angles. This allows for a complete description of the molecular conformation in the solid state. Furthermore, the analysis of the crystal packing would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and van der Waals forces, which govern the supramolecular architecture.

Representative Crystallographic Data for this compound

| Parameter | Value (Representative) |

| Chemical Formula | C8H17NO2 |

| Formula Weight | 159.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 10.1 |

| β (°) | 105.3 |

| Volume (ų) | 512.7 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.031 |

| Flack Parameter | 0.05(8) |

Note: The data in this table is representative for a chiral amino acid derivative and is intended for illustrative purposes, as specific experimental crystallographic data for this compound is not publicly available.

Advanced Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Advanced mass spectrometry techniques are indispensable for determining the molecular mass of a compound and for elucidating its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass with high accuracy, which serves to confirm its elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (molar mass 159.23 g/mol ), the molecular ion peak would be expected at an m/z of 159.

Subsequent fragmentation of the molecular ion within the mass spectrometer provides valuable structural information. The fragmentation patterns of N,N-dialkylamino acids are influenced by the presence of both the amino and carboxylic acid functional groups. Common fragmentation pathways for compounds of this class include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to cleavage. For this compound, this would involve the loss of an ethyl radical (•CH₂CH₃) from the diethylamino group, leading to a stable iminium ion.

Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO₂) is a common fragmentation pathway for carboxylic acids, resulting in a fragment ion with a mass 44 Da less than the molecular ion.

Loss of the entire diethylamino group: Cleavage of the C-N bond can lead to the loss of the diethylamino radical, resulting in a fragment corresponding to the butanoic acid cation.

Tandem mass spectrometry (MS/MS) experiments can be performed to isolate a specific parent ion and induce its fragmentation, allowing for a more detailed analysis of the fragmentation pathways and the confirmation of the proposed fragment structures.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Proposed Fragment Ion | Loss from Molecular Ion (m/z 159) |

| 159 | [C₈H₁₇NO₂]⁺ (Molecular Ion) | - |

| 114 | [M - COOH]⁺ | -COOH (45 Da) |

| 100 | [M - C₂H₅]⁺ (from α-cleavage) | -C₂H₅ (29 Da) |

| 86 | [CH(N(C₂H₅)₂)COOH]⁺ | -C₂H₅ (from butanoic chain) (29 Da) |

| 72 | [N(C₂H₅)₂]⁺ | -C₄H₇O₂ (87 Da) |

Note: The m/z values and proposed fragments in this table are predicted based on typical fragmentation patterns of related compounds and are for illustrative purposes. Actual experimental data may vary.

Computational Chemistry and Molecular Modeling of R 2 Diethylamino Butanoic Acid

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties for (R)-2-(Diethylamino)butanoic acid, from its electronic behavior to its three-dimensional structure. biointerfaceresearch.comresearchgate.net

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scholarsresearchlibrary.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. scholarsresearchlibrary.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scholarsresearchlibrary.com DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can accurately predict these orbital energies. biointerfaceresearch.comresearchgate.net For this compound, the HOMO is typically localized on the electron-rich diethylamino group, while the LUMO is often centered around the carboxylic acid moiety. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's propensity to engage in chemical reactions.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

The three-dimensional shape of this compound is crucial to its function and interactions. The molecule possesses several rotatable bonds, leading to a complex conformational landscape. DFT calculations are employed to perform a thorough conformational analysis by optimizing the geometry of various possible conformers to find the most stable, lowest-energy structures. nih.govnih.gov This process involves calculating the potential energy surface of the molecule as a function of its dihedral angles.

The key rotations that define the conformation of this compound include the bonds within the diethylamino group and the single bonds connected to the chiral center. The optimization process yields precise information on bond lengths, bond angles, and dihedral angles for the most stable conformer. These theoretical parameters can then be compared with experimental data where available.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O(H) | 1.35 Å |

| Bond Length | Cα-N | 1.47 Å |

| Bond Angle | O=C-O | 124° |

| Bond Angle | Cα-N-C(ethyl) | 112° |

DFT provides a robust framework for predicting spectroscopic data, which is invaluable for compound characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is often high, with mean absolute errors that can be less than 0.1 ppm for ¹³C and even smaller for ¹H when appropriate functionals and basis sets are used. nih.gov Predicted spectra for this compound would show distinct signals for the protons and carbons in the ethyl groups, the butanoic acid backbone, and the chiral center. docbrown.info

Vibrational Frequencies: Theoretical vibrational analysis calculates the frequencies corresponding to the normal modes of vibration (stretches, bends, torsions) of the molecule. rsc.orgdergipark.org.tr These calculated frequencies can be directly compared to experimental IR and Raman spectra. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical model. dergipark.org.tr Key predicted frequencies for this molecule would include the characteristic C=O stretch of the carboxylic acid, the O-H stretch, C-H stretches, and the C-N stretch. rsc.org

| Spectroscopy Type | Group | Predicted Value |

|---|---|---|

| ¹³C NMR | C=O (Carboxyl) | ~175 ppm |

| ¹H NMR | O-H (Carboxyl) | 10-12 ppm |

| IR Frequency | C=O Stretch | ~1710 cm⁻¹ |

| IR Frequency | O-H Stretch | 2500-3300 cm⁻¹ (broad) |

To gain deeper insight into the reactivity and electronic stability of this compound, more advanced DFT-based analyses are utilized.

Fukui Functions: These functions are reactivity descriptors that indicate the most likely sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The Fukui function f⁺(r) points to sites susceptible to nucleophilic attack (where an electron is added), while f⁻(r) highlights sites prone to electrophilic attack (where an electron is removed). researchgate.net For this molecule, the carboxylic oxygen atoms would likely be identified as primary sites for electrophilic attack, whereas the nitrogen atom of the amino group could be a site for nucleophilic interaction.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(N) | σ(Cα-Cβ) | ~3.5 |

| LP(O) | σ(C=O) | ~28.0 |

LP denotes a lone pair, and σ denotes an anti-bonding orbital.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the motions of atoms over time. numberanalytics.com This is particularly useful for understanding how a molecule behaves in a specific environment, such as in an aqueous solution.

MD simulations can model this compound in various solvents to explore its conformational flexibility and stability. nih.govacs.org By simulating the molecule in a box of water molecules, for instance, one can observe how hydrogen bonding and other solvent interactions influence its preferred shapes and dynamic behavior. rsc.org The simulation tracks the trajectory of each atom by solving Newton's equations of motion, governed by a force field that describes the inter- and intramolecular forces. numberanalytics.com

Analysis of the MD trajectory can reveal the stability of different conformers, the time scales of transitions between them, and the formation of intramolecular hydrogen bonds. This provides a realistic understanding of the molecule's behavior in conditions that mimic biological systems or chemical reactions. acs.org

Exploration of Intermolecular Interactions, including Hydrogen Bonding and Van der Waals Forces

Intermolecular interactions are fundamental to understanding the physical and chemical behavior of this compound in various environments. These non-covalent forces, primarily hydrogen bonds and van der Waals forces, dictate properties like solubility, melting point, and crystal packing.

Hydrogen Bonding: this compound possesses functional groups capable of participating in hydrogen bonding. The carboxylic acid group (-COOH) can act as a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). The tertiary amine (diethylamino group) can act as a hydrogen bond acceptor. In its zwitterionic form, the ammonium (B1175870) group (-NH⁺-) would be a strong hydrogen bond donor, and the carboxylate group (-COO⁻) a strong acceptor.

Computational methods like Density Functional Theory (DFT) are instrumental in analyzing these interactions. chemrevlett.comfip.org DFT calculations can predict the geometries of hydrogen-bonded dimers or larger clusters, as well as the energies of these interactions. fip.org The Atoms in Molecules (AIM) theory can be used to characterize the nature of the hydrogen bonds, distinguishing them as predominantly electrostatic or covalent. chemrevlett.com For larger systems or to include solvent effects, molecular dynamics (MD) simulations are often employed. tandfonline.com

A summary of potential intermolecular interactions for this compound is presented in the table below.

| Interaction Type | Donor/Acceptor in this compound | Potential Interacting Partners |

| Hydrogen Bond | -COOH (Donor & Acceptor), -N(CH₂CH₃)₂ (Acceptor) | Water, alcohols, other amino acid molecules |

| Van der Waals | Alkyl chains (-CH₂CH₃) | Non-polar solvents, hydrophobic regions of receptors |

| Ionic (in zwitterion) | -NH⁺- (Donor), -COO⁻ (Acceptor) | Polar solvents, counter-ions |

Computational Prediction of Stereochemical Outcomes in Reaction Pathways

Predicting the stereochemical outcome of a reaction is a significant challenge in organic synthesis. Computational chemistry offers valuable tools to understand and predict the stereoselectivity of reactions leading to chiral molecules like this compound.

Transition State Modeling: The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to the different stereoisomers. Computational methods, particularly DFT, can be used to locate and calculate the energies of these transition states. acs.org By comparing the activation energies for the formation of the (R) and (S) enantiomers, one can predict which enantiomer will be the major product. This approach has been successfully applied to various asymmetric syntheses, including the Strecker synthesis of α-amino acids. nih.gov

Molecular Dynamics Simulations: For more complex systems, particularly those involving chiral catalysts or enzymes, molecular dynamics simulations can provide insights into the factors governing stereoselectivity. nih.gov These simulations can model the dynamic interactions between the reactants, catalyst, and solvent molecules, helping to identify the key interactions that favor the formation of one stereoisomer over the other. tandfonline.comscirp.org Machine learning approaches are also emerging as powerful tools to predict the stereoselectivity of chemical transformations by analyzing large datasets of reactions. arxiv.org

Below is a table summarizing computational methods used for predicting stereochemical outcomes.

| Computational Method | Application in Stereochemical Prediction | Key Information Obtained |

| Density Functional Theory (DFT) | Calculation of transition state energies for competing reaction pathways. acs.org | Relative activation energies, prediction of major stereoisomer. |

| Molecular Dynamics (MD) Simulations | Modeling of enzyme-substrate or catalyst-substrate interactions. nih.gov | Identification of key non-covalent interactions that control stereoselectivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions in large systems like enzymes. mdpi.com | High-accuracy energy calculations for the reactive center (QM) combined with efficient modeling of the environment (MM). |

| Machine Learning | Predicting stereoselectivity based on reaction features. arxiv.org | Predictive models for enantiomeric excess based on training data. |

Molecular Docking and Binding Interaction Studies with Defined Chemical Receptors (excluding pharmacological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to study the interactions between a ligand and a receptor. While often applied in drug discovery, it is also valuable for understanding interactions with non-pharmacological receptors such as cyclodextrins, synthetic macrocycles, or chiral stationary phases used in enantioseparation. nih.govnih.govnih.gov

For this compound, molecular docking could be used to investigate its binding to a variety of host molecules. For instance, studies on the encapsulation of amino acids by cyclodextrins have shown that hydrophobic interactions between the amino acid side chain and the cyclodextrin (B1172386) cavity, as well as hydrogen bonds between the polar groups and the cyclodextrin rim, are the main driving forces for complex formation. nih.govnih.gov

A typical molecular docking study involves:

Preparation of the receptor and ligand structures: This includes generating 3D coordinates and assigning charges.

Docking simulation: The ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.

Scoring and analysis: The binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic contacts) are then analyzed.

The following table presents a hypothetical example of docking results for this compound with a β-cyclodextrin receptor, based on studies of similar guest molecules.

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues/Moieties of β-cyclodextrin |

| 1 | -5.8 | Hydrophobic cavity, hydroxyl groups at the rim |

| 2 | -5.2 | Hydroxyl groups at the rim |

| 3 | -4.9 | Hydrophobic cavity |

Note: The binding energies are hypothetical and for illustrative purposes only.

These computational approaches provide a powerful framework for investigating the molecular properties and interactions of this compound. While direct computational studies on this specific compound are limited, the principles and methodologies established from research on analogous systems offer a clear path for future in-silico investigations.

Applications of R 2 Diethylamino Butanoic Acid in Advanced Chemical Synthesis and Materials Science

Chiral Building Block for Asymmetric Synthesis

The inherent chirality of (R)-2-(Diethylamino)butanoic acid makes it a useful starting material or intermediate in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. This is particularly crucial in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities.

The synthesis of enantiomerically pure complex organic molecules often relies on the use of chiral building blocks. sciencenet.cn These are relatively simple, enantiomerically pure compounds that can be incorporated into a larger molecule, thereby transferring their chirality. While direct examples of the incorporation of this compound into complex natural products are not extensively documented in readily available literature, its structural motif is analogous to other chiral amino acids and their derivatives that serve as foundational components in the synthesis of a wide array of complex molecules. For instance, the general strategy of using chiral starting materials, often from the "chiral pool" of naturally occurring enantiopure substances, is a well-established method for constructing complex targets. sciencenet.cnnih.gov This approach has been successfully applied to the synthesis of various biologically active compounds.

A related analogue, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, was synthesized and identified as a potent and selective inhibitor of the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is implicated in castration-resistant prostate cancer. nih.gov This highlights the potential for derivatives of 2-aminobutanoic acid to serve as scaffolds for medicinally relevant molecules. nih.gov

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After the desired chiral center has been created, the auxiliary can be removed and often recycled. Similarly, chiral ligands are used in combination with metal catalysts to achieve enantioselective transformations.

This compound can serve as a precursor for the synthesis of such chiral auxiliaries and ligands. The amino and carboxylic acid functionalities provide convenient handles for chemical modification, allowing for the attachment of the molecule to a substrate or a metal center. The stereogenic center at the alpha-carbon then influences the stereochemical course of the subsequent reaction.

While specific examples detailing the conversion of this compound into widely used commercial chiral auxiliaries or ligands are not prevalent in the reviewed literature, the principle is well-established with other amino acid derivatives. For example, chiral phosphine (B1218219) ligands, which are highly effective in asymmetric hydrogenation reactions, have been synthesized from amino acids. nih.gov The development of new chiral ligands is an active area of research, and amino acid-based structures continue to be explored for their potential in catalysis. bu.edu

Design and Development of Chiral Catalysts

The development of chiral catalysts is a cornerstone of modern asymmetric synthesis. These catalysts, which can be small organic molecules (organocatalysts) or metal-ligand complexes, are capable of producing large quantities of an enantiomerically enriched product from a prochiral substrate.

This compound and its derivatives are potential candidates for incorporation into the structure of both organocatalysts and chiral ligands for metal-catalyzed reactions. In organocatalysis, the amino acid scaffold can be part of a larger molecule that facilitates a stereoselective reaction, such as an aldol (B89426) or Michael reaction.

In the context of metal-ligand complexes, the amino acid can be modified to create a bidentate or polydentate ligand that coordinates to a metal center. The chiral environment created by the ligand around the metal then dictates the stereoselectivity of the catalyzed reaction. For example, chiral quaternary ammonium (B1175870) bifluorides have been designed and used as efficient catalysts for asymmetric nitroaldol reactions. nih.gov

The effectiveness of new chiral ligands is evaluated by testing them in a variety of enantioselective transformations. These can include hydrogenations, C-C bond-forming reactions, and other important synthetic operations. The goal is to develop catalysts that provide high yields and high enantiomeric excesses (ee) for a broad range of substrates.

Research in this area is ongoing, with a continuous search for novel and more efficient catalytic systems. While specific studies focusing solely on ligands derived from this compound are not extensively reported, the broader class of chiral amino acid-based ligands has been shown to be effective in numerous enantioselective reactions.

Integration into Novel Chiral Materials

The principles of chirality are also being applied to the development of new materials with unique optical, electronic, or mechanical properties. Chiral materials can interact with polarized light in specific ways, making them useful for applications in optics and photonics.

This compound could potentially be integrated into the structure of chiral polymers or metal-organic frameworks (MOFs). In a chiral polymer, the repeating monomer unit would contain the chiral center from the amino acid, leading to a helical or other chiral macromolecular structure. In a chiral MOF, the amino acid could serve as the organic linker that connects the metal nodes, resulting in a porous material with a chiral internal surface. Such materials could have applications in chiral separations, enantioselective sensing, and asymmetric catalysis.

While the specific integration of this compound into such advanced materials is a niche area of research, the general concept of using chiral building blocks to create functional chiral materials is a rapidly developing field.

Research Findings on this compound Remain Elusive in Key Advanced Chemical Synthesis and Materials Science Applications

Despite a comprehensive search of available scientific literature and databases, detailed research findings on the specific applications of This compound in the synthesis of peptidomimetics, oligomers with defined structural properties, and the fabrication of chiral polymers and frameworks for selective recognition and separation could not be located.

The inquiry into the utility of this specific chiral non-canonical amino acid for creating advanced molecular structures and materials did not yield any published studies outlining its incorporation or efficacy in these highly specialized areas of chemical synthesis and materials science. While the fields of peptidomimetics and chiral polymers are active areas of research, with numerous studies on various amino acid analogs and chiral monomers, "this compound" does not appear to be a compound that has been reported on in this context.

General research in related areas includes the synthesis of various non-canonical amino acids to create peptidomimetics with enhanced stability and novel functions. Similarly, the development of chiral polymers for applications such as enantioselective separation is a well-established field, often utilizing more commonly available chiral building blocks. However, the specific contribution of "this compound" to these endeavors remains undocumented in the accessible scientific record.

Consequently, the generation of a detailed article with research findings, data tables, and in-depth discussion on the following proposed topics is not possible at this time due to the absence of primary or secondary research data:

Fabrication of Chiral Polymers and Frameworks for Selective Recognition and Separation

Further research and publication in peer-reviewed scientific journals would be required to elucidate the potential roles and applications of This compound in these advanced fields.

Future Prospects and Emerging Research Frontiers for Chiral Dialkylaminobutanoic Acids

Development of More Sustainable and Efficient Synthetic Routes (e.g., Green Chemistry Principles)

The synthesis of chiral molecules has traditionally involved methods that are often resource-intensive and generate significant waste. The future of producing chiral dialkylaminobutanoic acids is intrinsically linked to the adoption of Green Chemistry principles, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key strategies involve improving atom economy, using less hazardous reagents, and reducing the number of synthetic steps.

The core tenets of green chemistry, as outlined by Paul Anastas and John Warner, provide a framework for developing more sustainable synthetic routes nih.gov:

Prevention of Waste: Designing syntheses to prevent waste is prioritized over treating waste after it has been created.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This principle encourages a shift away from classical resolutions, which have a theoretical maximum yield of 50% for the desired enantiomer, towards asymmetric syntheses that can theoretically achieve 100% yield.

Less Hazardous Chemical Synthesis: Synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. nih.gov For instance, replacing toxic methylating agents like dimethyl sulfate (B86663) with greener alternatives such as methanol (B129727) is a key goal. nih.gov

Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible because such steps require additional reagents and can generate waste. acs.org The specificity of enzymes, for example, can often target a specific site on a molecule, negating the need for protecting groups. acs.org

Future synthetic strategies for (R)-2-(Diethylamino)butanoic acid will likely focus on catalytic asymmetric methods. These include transition-metal-catalyzed asymmetric hydrogenation or amination of suitable prochiral precursors. The development of novel, highly efficient, and recyclable chiral catalysts will be crucial. Furthermore, the use of alternative energy sources, such as mechanochemistry or photoredox catalysis, could provide more sustainable pathways by reducing the reliance on thermal heating and hazardous reagents.

Table 1: Application of Green Chemistry Principles to Chiral Amine Synthesis

| Green Chemistry Principle | Application in the Synthesis of Chiral Dialkylaminobutanoic Acids |

| Maximise Atom Economy | Prioritizing asymmetric synthesis over classical resolution to ensure most reactant atoms are incorporated into the final product. acs.org |

| Use of Catalysis | Employing catalytic amounts of a chiral ligand or catalyst instead of stoichiometric chiral auxiliaries to reduce waste. |

| Reduce Derivatives | Developing chemoselective and stereoselective methods that avoid the need for protecting and deprotecting functional groups. acs.org |

| Safer Solvents & Reagents | Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids; using less toxic reagents. nih.gov |

| Energy Efficiency | Exploring reactions that can be conducted at ambient temperature and pressure, potentially using photochemical or electrochemical methods. youtube.com |

Advanced Integration of Experimental and Computational Methodologies for Predictive Design

The synergy between experimental work and computational modeling is revolutionizing chemical research. For chiral dialkylaminobutanoic acids, this integration allows for a more rational and predictive approach to their design and synthesis. Computational tools can be used to understand reaction mechanisms, predict stereochemical outcomes, and screen for optimal catalysts or reaction conditions, thereby reducing the number of experiments required.

Quantitative Structure-Activity Relationship (QSAR) models, for example, use statistical methods to correlate chemical structures with physical or biological properties. nih.gov These models can predict the behavior of new molecules based on existing data, guiding the design of compounds with desired characteristics. nih.gov For chiral separations, which are notoriously difficult to predict, machine learning models are being developed to forecast the most effective chiral stationary phases (CSPs) for a given enantiomeric pair, although this remains a significant challenge. acs.org

A key area of development is the use of deep learning for the prediction of chiroptical properties, such as Electronic Circular Dichroism (ECD) spectra. The ECDFormer model, for instance, has been developed to predict ECD spectra directly from molecular structures, which is crucial for determining the absolute configuration of chiral molecules in a time-efficient manner. arxiv.org Such tools can accelerate the characterization of novel chiral compounds like this compound.

Future research will likely see a deeper integration of these computational approaches. For example, a workflow could involve:

Quantum Chemical Calculations: To model reaction pathways and transition states for a proposed synthesis.

Machine Learning: To screen virtual libraries of catalysts or substrates to predict reaction success and enantioselectivity.

Mechanistic Modeling: To understand and predict the transport and distribution of the final chiral molecule in biological or material systems. nih.gov

This integrated approach not only accelerates the discovery process but also provides deeper mechanistic insights that are often difficult to obtain through experiments alone. nih.gov

Exploration of Novel Biocatalytic Systems for Expanded Substrate Scope and Enhanced Selectivity

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral compounds. mdpi.com Enzymes operate under mild conditions, are biodegradable, and exhibit exceptional levels of stereoselectivity, making them ideal for the synthesis of enantiomerically pure molecules like this compound. mdpi.comnih.gov

Several classes of enzymes are particularly relevant for the synthesis of chiral amines and amino acids:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, creating a chiral amine with high enantiomeric excess. mdpi.comrsc.org

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of imines and can be used in cascades to convert ketones into chiral amines. nih.gov

Monoamine Oxidases (MAOs): These can be used in deracemization processes to selectively oxidize one enantiomer of a racemic amine, leaving the other enantiomer in high purity. mdpi.com

Amino Acid Dehydrogenases (AADHs): These enzymes catalyze the reductive amination of α-keto acids to produce chiral amino acids, a process that can be coupled with cofactor regeneration systems for efficiency. nih.gov

The primary challenge lies in expanding the substrate scope of these enzymes to accept non-natural substrates, such as the precursors to dialkylaminobutanoic acids. Directed evolution and protein engineering are key technologies being used to tailor enzymes for specific industrial applications, improving their stability, activity, and selectivity towards novel substrates. nih.gov The development of one-pot biocatalytic cascades, where multiple enzymes work in concert to perform a series of transformations, represents a frontier in efficient synthesis. nih.gov For example, combining an ene-reductase (ERed) with an imine reductase (IRed) can convert an α,β-unsaturated ketone into a chiral amine with two stereocenters in a single pot. nih.gov

Table 2: Key Enzyme Classes for Chiral Amine and Amino Acid Synthesis

| Enzyme Class | Reaction Catalyzed | Advantages for Chiral Synthesis | Reference |

| Transaminases (TAs) | Asymmetric amination of a prochiral ketone. | High enantioselectivity; uses readily available amino donors. | mdpi.comrsc.org |

| Imine Reductases (IREDs) | Asymmetric reduction of pre-formed or in situ-formed imines. | Broad substrate scope; can produce secondary and tertiary amines. | nih.gov |

| Monoamine Oxidases (MAOs) | Kinetic resolution of racemic amines via selective oxidation. | Can achieve high enantiomeric excess for the remaining amine. | mdpi.com |

| Amino Acid Dehydrogenases | Reductive amination of α-keto acids. | High enantioselectivity; water-soluble substrates. | nih.gov |

Design of Chiral Entities for Advanced Catalysis and Selective Molecular Recognition Phenomena

Beyond their potential as final products, chiral dialkylaminobutanoic acids and their derivatives can be designed as functional molecules for use in advanced applications. Their inherent chirality makes them valuable as ligands for asymmetric catalysis or as chiral selectors for enantioseparation and sensing.

The principle of chiral recognition often relies on the formation of transient diastereomeric complexes between a chiral selector and the enantiomers of a chiral analyte. acs.org A widely accepted concept is the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, electrostatic interactions) are necessary for effective discrimination between enantiomers. acs.org Chiral molecules like this compound, with their multiple functional groups (carboxyl, amino) and a defined stereocenter, are well-suited for creating such selective interactions.

Emerging applications include:

Asymmetric Catalysis: The chiral amino acid scaffold can be incorporated into ligands for transition metals, creating catalysts that can induce chirality in a wide range of chemical transformations.

Chiral Chromatography: Derivatives of chiral amino acids can be immobilized onto a solid support (like silica) to create chiral stationary phases (CSPs) for the analytical or preparative separation of racemates.

Molecularly Imprinted Polymers (MIPs): These are synthetic receptors created by polymerizing functional monomers around a template molecule. researchgate.net A chiral template, such as a derivative of this compound, can be used to create cavities that selectively rebind that specific enantiomer, a technology with applications in sensors, drug delivery, and separation. researchgate.netnih.gov

Chiral Sensing: The selective interaction between a chiral host and a chiral guest can be designed to produce a detectable signal (e.g., a change in color or fluorescence). mst.edu Research into achiral metasurfaces that generate strong optical chirality when coupled with chiral molecules is opening new avenues for highly sensitive detection of enantiomers. mst.edu

The future in this domain lies in the rational design of these chiral entities. Understanding the noncovalent interactions that govern chiral recognition is fundamental to designing more effective catalysts and selectors. acs.org The study of self-recognition phenomena, where molecules of the same type interact differently with their own enantiomers, provides deeper insights into the fundamental principles of chirality transfer and can guide the design of new supramolecular systems. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.